BenchChemオンラインストアへようこそ!

Ethyl 1-(4-Fluoro-benzyl)-piperidine-4-carboxylate

physicochemical profiling medicinal chemistry isomer comparison

Ethyl 1-(4-fluoro-benzyl)-piperidine-4-carboxylate (CAS 193538-24-8) is a piperidine-4-carboxylate ester featuring a 4-fluorobenzyl substituent on the ring nitrogen. With a molecular formula of C₁₅H₂₀FNO₂ and a molecular weight of 265.32 g/mol, this compound is supplied as a research intermediate with a certified purity of ≥98%.

Molecular Formula C15H20FNO2
Molecular Weight 265.32 g/mol
CAS No. 193538-24-8
Cat. No. B3182803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-Fluoro-benzyl)-piperidine-4-carboxylate
CAS193538-24-8
Molecular FormulaC15H20FNO2
Molecular Weight265.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F
InChIInChI=1S/C15H20FNO2/c1-2-19-15(18)13-7-9-17(10-8-13)11-12-3-5-14(16)6-4-12/h3-6,13H,2,7-11H2,1H3
InChIKeyATWGWMKYWAEZQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-(4-Fluoro-benzyl)-piperidine-4-carboxylate (CAS 193538-24-8): A Defined 4-Fluorobenzyl Piperidine-4-Carboxylate Building Block for Medicinal Chemistry


Ethyl 1-(4-fluoro-benzyl)-piperidine-4-carboxylate (CAS 193538-24-8) is a piperidine-4-carboxylate ester featuring a 4-fluorobenzyl substituent on the ring nitrogen. With a molecular formula of C₁₅H₂₀FNO₂ and a molecular weight of 265.32 g/mol, this compound is supplied as a research intermediate with a certified purity of ≥98% . Its computed logP is 2.6008, it possesses 3 hydrogen-bond acceptors, 0 hydrogen-bond donors, and 4 rotatable bonds, placing it within the physicochemical space typical of CNS-penetrant lead-like scaffolds . The compound is cataloged by established research chemical suppliers, making it readily accessible for structure–activity relationship (SAR) exploration and library synthesis .

Why the 4-Fluorobenzyl Group on Ethyl 1-(4-Fluoro-benzyl)-piperidine-4-carboxylate Cannot Be Replaced Arbitrarily by Positional Isomers or Non-Fluorinated Analogs


The 4-fluorobenzyl substitution on the piperidine nitrogen is not a generic moiety that can be freely swapped with 3-fluoro, 2-fluoro, or unsubstituted benzyl analogs without altering key molecular properties. The presence of the fluorine atom at the para position enhances both lipophilicity and metabolic stability relative to the non-fluorinated benzyl counterpart, as the strong carbon–fluorine bond (∼480 kJ/mol) resists oxidative metabolism . Even positional isomerism from para to meta fluorine results in a different hydrogen-bond acceptor count (3 vs. 4) and a distinct electrostatic potential surface, which can affect target binding and pharmacokinetic profile [1]. Consequently, substituting the 4-fluorobenzyl group with a seemingly similar analog can lead to non-equivalent biological outcomes, batch-to-batch irreproducibility, and procurement of a compound that does not match the literature SAR series.

Head-to-Head Quantitative Differentiation Evidence for Ethyl 1-(4-Fluoro-benzyl)-piperidine-4-carboxylate (CAS 193538-24-8)


Hydrogen-Bond Acceptor Count and logP: 4-Fluoro vs. 3-Fluoro Positional Isomer

The 4-fluorobenzyl positional isomer (target compound) possesses 3 hydrogen-bond acceptor (HBA) sites and a computed logP of 2.6008 , whereas the 3-fluorobenzyl isomer (CAS 5301-50-8) has 4 HBA sites and a logP of 2.6 [1]. The reduction of one HBA in the 4-fluoro isomer indicates a distinct solvation and permeability profile, which can translate into differential oral absorption and blood–brain barrier penetration in lead optimization programs [1].

physicochemical profiling medicinal chemistry isomer comparison

Vendor Availability and Purity Assurance: 4-Fluoro Isomer vs. Other Positional Isomers

The 4-fluorobenzyl derivative is stocked by Santa Cruz Biotechnology (sc-327000, 1 g at $168) and is offered by Molcore with ISO-certified purity NLT 98% . In contrast, the 3-fluorobenzyl (CAS 5301-50-8) and 2-fluorobenzyl (CAS 1005502-73-7) isomers are not listed on the Santa Cruz platform and lack equivalent documented purity certifications from major research chemical suppliers . This disparity in vendor coverage reduces procurement risk and ensures batch-to-batch consistency for the 4-fluoro isomer.

procurement purity supply chain

Metabolic Stability Advantage of 4-Fluorobenzyl Substitution vs. Non-Fluorinated Benzyl Analog

The 4-fluorobenzyl group confers enhanced metabolic stability relative to an unsubstituted benzyl group. The carbon–fluorine bond strength (∼480 kJ/mol) impedes cytochrome P450-mediated oxidative metabolism at the para position . In contrast, the non-fluorinated benzyl analog (e.g., ethyl 1-benzylpiperidine-4-carboxylate) is susceptible to hydroxylation and subsequent clearance, leading to a shorter metabolic half-life [1]. This property is class-level, widely documented for 4-fluorobenzyl-piperidine derivatives, and is a key reason the 4-fluoro substitution is retained in medicinal chemistry programs.

metabolic stability fluorine chemistry lead optimization

Rotatable Bond Count and Steric Accessibility: 4-Fluoro vs. 3-Fluoro Isomer

The 4-fluorobenzyl isomer has 4 rotatable bonds , while the 3-fluorobenzyl isomer contains 5 rotatable bonds [1]. A lower number of rotatable bonds is generally associated with higher ligand efficiency and reduced entropic penalty upon binding to a biological target. This subtle difference can favor the 4-fluoro isomer in fragment-based or structure-based design efforts where conformational restriction is desirable.

conformational flexibility medicinal chemistry ligand efficiency

Class-Level Role as a Key Intermediate in FAAH Inhibitor Patent Families

Aryl- and heteroarylpiperidinecarboxylate derivatives, encompassing the 4-fluorobenzyl substitution pattern, are claimed as fatty acid amide hydrolase (FAAH) inhibitors in multiple patent families, including RU 2376305 C2 [1]. The 4-fluorobenzylpiperidine-4-carboxylate scaffold serves as a key intermediate for constructing potent FAAH inhibitors, a therapeutic target for pain and inflammation. By contrast, the unsubstituted benzyl or 3-fluorobenzyl variants may not map identically onto the SAR landscape described in these patents, potentially limiting their direct applicability.

FAAH inhibition patent analysis scaffold hopping

Application Scenarios for Ethyl 1-(4-Fluoro-benzyl)-piperidine-4-carboxylate (CAS 193538-24-8) Based on Quantitative Differentiation


CNS Drug Discovery: Lead Optimization Requiring Defined logP and Low HBA Count

When designing CNS-penetrant leads, medicinal chemists can prioritize Ethyl 1-(4-fluoro-benzyl)-piperidine-4-carboxylate over the 3-fluoro isomer because it offers a lower hydrogen-bond acceptor count (3 vs. 4) while maintaining a comparable logP (2.6008 vs. 2.6) [1]. This property profile aligns with the desired physicochemical space for blood–brain barrier permeability, as established in Section 3 Evidence Item 1.

Structure–Activity Relationship (SAR) Studies on FAAH Inhibitors

The 4-fluorobenzylpiperidine-4-carboxylate scaffold is directly relevant to patent families claiming FAAH inhibitors [2]. Researchers synthesizing analogs for SAR exploration can use the commercially available, high-purity compound (NLT 98% from Molcore; stocked by Santa Cruz Biotechnology) to generate focused libraries, confident that the 4-fluoro substitution aligns with the intellectual property landscape, as discussed in Section 3 Evidence Items 2 and 5.

Metabolic Stability Profiling in Preclinical Development

In preclinical metabolic stability assays, the 4-fluorobenzyl group is expected to resist oxidative metabolism relative to non-fluorinated benzyl analogs, as supported by class-level evidence on fluorine substitution . Researchers can use this compound to probe the metabolic soft spots of lead series and confirm the stability advantage of para-fluorination, leveraging the data presented in Section 3 Evidence Item 3.

Fragment-Based Drug Design Favoring Low Rotatable Bond Count

Fragment-based and structure-based design groups can select the 4-fluoro isomer over the 3-fluoro isomer because of its lower number of rotatable bonds (4 vs. 5), which reduces entropic penalty upon binding and enhances ligand efficiency [1]. This choice is supported by the quantitative comparison in Section 3 Evidence Item 4.

Quote Request

Request a Quote for Ethyl 1-(4-Fluoro-benzyl)-piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.